1,3-Bis(acetylamino)adamantane

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-Bis(acetylamino)adamantane and its derivatives have been extensively studied in the field of organic synthesis. For example, Hu Xiao-chun (2010) demonstrated the synthesis of 1,3-bis (4-aminophenyl)adamantane, a derivative of 1,3-bis (acetylamino)adamantane, through a process involving Friedel-Crafts alkylation and hydrolysis.

Molecular Structure Analysis

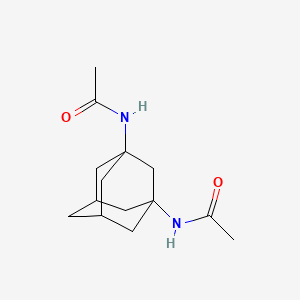

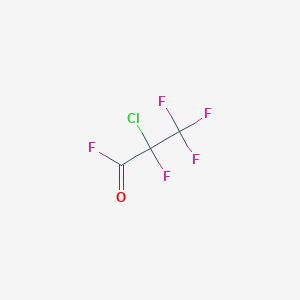

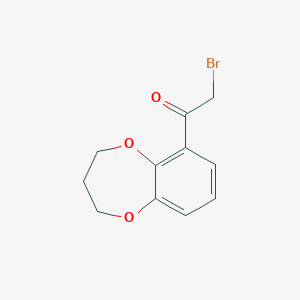

The molecular formula of 1,3-Bis(acetylamino)adamantane is C14H22N2O2 . The IUPAC name is N-(3-acetamido-1-adamantyl)acetamide . The SMILES representation is CC(=O)NC12CC3CC(C1)CC(C3)(C2)NC(=O)C .

Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

1,3-Bis(acetylamino)adamantane and its derivatives have been extensively studied in the field of organic synthesis. For example, Hu Xiao-chun (2010) demonstrated the synthesis of 1,3-bis(4-aminophenyl)adamantane, a derivative of 1,3-bis(acetylamino)adamantane, through a process involving Friedel-Crafts alkylation and hydrolysis. This route provided a convenient method for synthesizing diaryladamantanes with higher yields, illustrating the compound's potential in chemical synthesis and modification (Hu Xiao-chun, 2010).

Polymer Chemistry

In the realm of polymer chemistry, 1,3-bis(acetylamino)adamantane derivatives like 1,3-bis(4-aminophenyl)adamantane have been used to synthesize polyimides with unique properties. Miao et al. (2020) synthesized colorless polyimides from adamantane-containing diamines, which demonstrated high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. This makes them promising candidates for optical and optoelectronic applications (Miao et al., 2020).

Medical Imaging and Diagnostics

In medical imaging, derivatives of 1,3-bis(acetylamino)adamantane have been utilized to create contrast agents. Wan et al. (2018) synthesized a novel gadolinium(III) complex based on DTPA and 1,3-bis(4-aminophenyl)adamantane, which showed high relaxivity and low toxicity, suggesting its potential as a promising MRI contrast agent (Wan et al., 2018).

Surface Chemistry and Surfactants

1,3-Bis(acetylamino)adamantane derivatives have also found applications in surface chemistry. Zhong et al. (2014) synthesized cationic Gemini surfactants based on adamantane. These surfactants displayed low critical micelle concentrations and unique aggregation properties, attributed to the lipophilic and bulky adamantane spacer (Zhong et al., 2014).

Material Science

In material science, adamantane-based molecules like 1,3-bis(acetylamino)adamantane are used in the design of metal-organic frameworks and other complex structures. For instance, Senchyk et al. (2013) explored functionalized adamantane tectons in mixed-ligand copper(II) metal-organic frameworks, showcasing their potential in creating intricate molecular structures (Senchyk et al., 2013).

Direcciones Futuras

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons . This provides insights that can be applied to the C–H functionalization of other substrate classes .

Propiedades

IUPAC Name |

N-(3-acetamido-1-adamantyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-9(17)15-13-4-11-3-12(5-13)7-14(6-11,8-13)16-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMCHZWZPAIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC12CC3CC(C1)CC(C3)(C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384719 | |

| Record name | 1,3-bis(acetylamino)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(acetylamino)adamantane | |

CAS RN |

59940-35-1 | |

| Record name | 1,3-bis(acetylamino)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B1596777.png)

![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)